molecular formula C32H34Cl4N8O4S2Zn B2846388 Methylene Green zinc chloride double salt CAS No. 224967-52-6

Methylene Green zinc chloride double salt

Cat. No.: B2846388
CAS No.: 224967-52-6
M. Wt: 865.98
InChI Key: ZGFKRQWRLSADBE-UHFFFAOYSA-J
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Description

Methylene Green zinc chloride double salt, also known as Basic Green 5, is a synthetic dye and a derivative of methylene blue . It is commonly used in various scientific, medical, and industrial applications . It has a high affinity for proteins, which allows it to be used as a marker for protein-dye interactions .


Molecular Structure Analysis

The empirical formula of this compound is C16H17ClN4O2S · 0.5ZnCl2 . Its molecular weight is 433.00 g/mol . The SMILES string representation of its structure is [Cl-]. [Cl-].Cl [Zn]Cl.CN©c1ccc2N=C3C=C\C(C(=C3Sc2c1)N+=O)= N+C.CN©c4ccc5N=C6C=C\C(C(=C6Sc5c4)N+=O)= N+C .


Physical and Chemical Properties Analysis

This compound is a dark green, almost black, fine powder . It is soluble in water (10 mg/ml-opaque, deep blue solution) and alcohol .

Scientific Research Applications

Wastewater Treatment

Methylene Green Zinc Chloride Double Salt has been studied for its application in wastewater treatment. A study investigated the optimal conditions for the removal of 1,9-dimethyl-methylene blue zinc chloride double salt from wastewater using ferrate (VI) oxidation process and UV radiation. It was found that the removal of the dye from wastewater by both methods followed first-order kinetics (Talaiekhozani et al., 2020).

Photocatalysis and Antibacterial Application

The compound has also been used in the synthesis of zinc oxide nanoparticles (ZnO NPs) by a green method, which were then used as catalysts for the photodegradation of dyes under visible and UV light. Additionally, the ZnO NPs demonstrated high antibacterial efficiency against E. coli, showcasing their potential in both environmental and health applications (Vo Thi Thu Nhu et al., 2022).

Dye Adsorption and Removal

Activated carbon by zinc chloride activation has been noted for its adsorption capacity, particularly for dye removal. The study provides insight into the mechanisms of zinc chloride activation of activated carbon and its implications for adsorptive performance, specifically in the case of methylene blue adsorption (Pua Eng Hock & M. Zaini, 2018).

Role in Chemical Reactions

The role of zinc chloride in chemical reactions, such as the selective monofluorination of active methylene compounds, has been documented. It was observed that in the presence of zinc chloride, undesired overfluorination can be significantly diminished, showcasing its importance in controlling chemical reactions (Jiang et al., 2014).

Safety and Hazards

Methylene Green zinc chloride double salt should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place . It’s also important to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

As a biological material or organic compound, it is used in life science research

Mode of Action

It is known to be used in life science research

Pharmacokinetics

Pharmacokinetics is a crucial aspect of understanding a compound’s action as it outlines how the compound is absorbed, distributed, metabolized, and excreted in the body . These properties significantly impact the bioavailability of the compound, which in turn influences its efficacy and potential side effects.

Result of Action

It’s known that the compound is used in life science research , suggesting that it may have some influence at the molecular and cellular levels.

Properties

IUPAC Name

dichlorozinc;[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17N4O2S.4ClH.Zn/c2*1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;;;;;/h2*5-9H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKRQWRLSADBE-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl4N8O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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